One common approach involves the construction of the cyclohexanone ring onto a pre-existing pyrazole ring. For instance, [] describes the use of Amberlyst A-21 catalyst in a two-step, one-pot synthesis. The first step involves a condensation reaction between an aromatic aldehyde and a β-ketoester to form the cyclohexanone ring. The second step involves the formation of the pyrazole ring through a condensation reaction with hydrazine. This method allows for the introduction of various substituents on the aromatic ring.
Another method involves the modification of a pre-existing 4,5,6,7-tetrahydro-1H-indazole core. [] describes the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles starting from 4,5,6,7-tetrahydro-3-indazolone. This method involves reacting the indazolone with a dialkylaminoalkyl chloride to introduce the desired substituent at the 3-position.
Molecular Structure Analysis
Condensation Reactions: As previously mentioned, condensation reactions are central to the synthesis of the core structure itself. [] highlights the use of Amberlyst A-21 to catalyze the formation of the cyclohexanone ring from an aromatic aldehyde and a β-ketoester. The resulting cyclohexanone then undergoes a condensation reaction with hydrazine to form the pyrazole ring, thus constructing the tetrahydroindazole scaffold.
Alkylation Reactions: [] details the alkylation of 4,5,6,7-tetrahydro-3-indazolone with dialkylaminoalkyl chlorides to introduce different substituents at the 3-position. This reaction showcases the possibility of further functionalizing the tetrahydroindazole core at this position.
AMPA Receptor Antagonism: The crystal structure of 1-(4-(2-oxo-2-(1-pyrrolidinyl)ethyl)phenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in complex with the ligand binding domain of the Rat GluA2 receptor and glutamate suggests its potential as an AMPA receptor antagonist []. This finding implies that the compound might exert its effects by binding to and blocking the activity of AMPA receptors, which are glutamate-gated ion channels involved in excitatory neurotransmission.
Physical and Chemical Properties Analysis
Solubility: Some information about the solubility of related tetrahydroindazole derivatives can be inferred from the reported synthetic procedures. For example, [] describes the use of isopropanol as a solvent for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones, suggesting a certain degree of solubility in this solvent.
Applications
AMPA Receptor Antagonist: The crystal structure reported in [] indicates that a derivative of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can bind to the ligand binding domain of the Rat GluA2 receptor, suggesting its potential as an AMPA receptor antagonist. This finding holds promise for developing novel therapeutics targeting neurological disorders associated with AMPA receptor dysfunction.
Compound Description: This compound acts as a ligand, specifically binding to the ligand-binding domain of the Rat GluA2 receptor. [] The GluA2 receptor is a subtype of AMPA receptors, which are glutamate receptors and play crucial roles in excitatory synaptic transmission in the central nervous system.
Relevance: This compound shares the core structure of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The difference lies in the substitution at the N1 position of the indazole ring, where a complex 1-(4-(2-oxo-2-(1-pyrrolidinyl)ethyl)phenyl) group is present. This modification likely contributes to its specific binding affinity for the GluA2 receptor. []
Compound Description: This compound acts as a potent inhibitor of the enzyme ELOVL6 (Elongase of Long-Chain Fatty Acids Family 6). [] ELOVL6 plays a role in the elongation of saturated and monounsaturated fatty acids. Studies suggest its potential as a therapeutic target for diabetes due to its involvement in metabolic disorders and the observation that ELOVL6-deficient mice exhibit protection from high-fat diet-induced insulin resistance. []
Relevance: While sharing the trifluoromethyl and a partially reduced heterocyclic ring system with 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, this compound belongs to the indole class due to the benzene ring fused to the nitrogen-containing six-membered ring. [] The presence of the trifluoromethyl group and variations in the fused ring system suggest possible structure-activity relationship studies within this chemical space.
Compound Description: These compounds are potent P2X7 antagonists. [] They exhibit robust P2X7 receptor occupancy at low doses in rats, highlighting their potential as therapeutic agents. Compound 35, in particular, demonstrated notable solubility and good tolerability in preclinical species, making it a promising candidate for clinical development for mood disorders. []
Relevance: These compounds, while structurally distinct from 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, share the presence of a trifluoromethyl group. Additionally, they belong to a category of P2X7 antagonists containing a chiral center and the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine scaffold. [] The shared trifluoromethyl group and exploration of similar biological targets suggest potential overlap in structure-activity relationships.
Compound Description: Apixaban is a potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It was developed as a follow-on compound to razaxaban, aiming to eliminate potential in vivo hydrolysis to a primary aniline. [] Apixaban exhibits an improved pharmacokinetic profile compared to razaxaban. []
Relevance: This compound belongs to the novel bicyclic tetrahydropyrazolopyridinone scaffold and acts as a factor Xa inhibitor. [] While structurally distinct from 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, its development highlights the exploration of various fused heterocyclic systems containing a partially reduced six-membered nitrogen-containing ring for pharmaceutical applications.
Compound Description: YM060 is a potent and selective serotonin (5-HT3) receptor antagonist. [, ] It exhibits significantly greater potency compared to its S-enantiomer, granisetron, and ondansetron. [] YM060 demonstrates high selectivity for 5-HT3 receptors over other receptor subtypes, including 5-HT1-like, 5-HT2, alpha-1, and alpha-2 adrenergic receptors. []
Relevance: This compound shares the partially reduced six-membered nitrogen-containing ring with 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. [] The exploration of both compounds as potential therapeutic agents, albeit targeting different biological systems, suggests the versatility of this core structure in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
C24 Phytoceramide (t18:0/24:0) is a phytoceramide, which is a family of sphingolipids found in the intestine, kidney, and extracellular spaces of the stratum corneum of the mammalian epidermis. C24 Phytoceramide (t18:0/24:0) is composed of a phytosphingosine backbone amine-linked to a C24 fatty acid chain. It has been used with other ceramides to create stratum corneum substitutes to study percutaneous penetration and psoriasis in vitro. In a stratum corneum model of healthy skin, the incorporation of long-chain-containing phytoceramides, such as C24 phytoceramide (t18:0/24:0), increases permeability of the membrane in comparison with incorporation of dihydroceramides. N-24:0 Phytosphingosine or N-lignoceroyl-phytosphingosine belongs to the group of phytosphingosines. Phytosphingosine. It is widely found in membranes of fungi, plants, bacteria, marine organisms, and mammalian tissues. N-tetracosanoylphytosphingosine is a phytoceramide compound having a tetracosanoyl group attached to the nitrogen atom. It has a role as a Saccharomyces cerevisiae metabolite. It is a N-(very-long-chain fatty acyl)-sphingoid base and a N-acylphytosphingosine. N-tetracosanoylphytosphingosine is a natural product found in Saussurea involucrata and Physalis philadelphica with data available.
L-cysteine hydrochloride hydrate is a hydrate that is the monohydrate form of L-cysteine hydrochloride. It has a role as an EC 4.3.1.3 (histidine ammonia-lyase) inhibitor, a flour treatment agent and a human metabolite. It contains a L-cysteine hydrochloride.